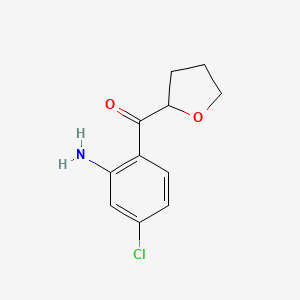

(2-Amino-4-chlorophenyl)(tetrahydro-2-furanyl)-methanone

Descripción

(2-Amino-4-chlorophenyl)(tetrahydro-2-furanyl)-methanone is a benzophenone derivative featuring a 2-amino-4-chlorophenyl group linked to a tetrahydrofuran (THF) ring via a ketone bridge. Its molecular formula is C₁₁H₁₂ClNO₂, with a molecular weight of 237.68 g/mol (estimated based on structural analogs) . The compound combines aromatic and heterocyclic moieties, making it a versatile intermediate in organic synthesis. Notably, its commercial availability has been discontinued, as reported by CymitQuimica .

Propiedades

IUPAC Name |

(2-amino-4-chlorophenyl)-(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-7-3-4-8(9(13)6-7)11(14)10-2-1-5-15-10/h3-4,6,10H,1-2,5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPCOTARDDTVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-chlorophenyl)(tetrahydro-2-furanyl)-methanone typically involves the reaction of 2-amino-4-chlorobenzoyl chloride with tetrahydrofuran under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography, to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

(2-Amino-4-chlorophenyl)(tetrahydro-2-furanyl)-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, such as amino alcohols, chlorinated ketones, and carboxylic acids.

Aplicaciones Científicas De Investigación

(2-Amino-4-chlorophenyl)(tetrahydro-2-furanyl)-methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2-Amino-4-chlorophenyl)(tetrahydro-2-furanyl)-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogs with Varying Heterocycles

(a) (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone

- Structure : Differs in the position of the THF substitution (3-yl vs. 2-furanyl).

- Molecular Weight : 211.05 g/mol.

- Properties : Rf = 0.31 (TLC), with distinct ¹H/¹³C NMR shifts compared to the target compound .

- Key Difference : The altered THF substitution may affect ring puckering dynamics and intermolecular interactions .

(b) Pyran Derivatives

- (2-Amino-4-chlorophenyl)(tetrahydro-2H-pyran-3-yl)-methanone (CAS: 1702437-90-8) and (2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone (CAS: 1603124-99-7): Structure: Replace THF with tetrahydropyran (pyran) rings. Molecular Weight: 237.68 g/mol. Impact: Pyran’s six-membered ring introduces increased steric bulk and altered solubility compared to THF’s five-membered ring .

Substituent Variations on the Phenyl Ring

(a) (2-Aminophenyl)(4-chlorophenyl)methanone (CAS: 4076-50-0)

- Structure : Lacks the THF moiety, with a simpler biphenyl ketone framework.

(b) 1-(2-Amino-4-chlorophenyl)ethanone hydrochloride (CAS: 871928-38-0)

- Structure: Acetophenone derivative with a protonated amino group.

- Properties : Enhanced water solubility due to the hydrochloride salt .

Functional Group Modifications

(a) (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone

- Structure : Replaces THF with a piperidine-pyrimidine group.

- Molecular Weight : 302.10 g/mol.

Key Observations :

- Solubility : THF-containing compounds exhibit moderate solubility in organic solvents, while hydrochloride salts (e.g., 871928-38-0) are more water-soluble .

- Hydrogen Bonding: The 2-amino group in the target compound facilitates stronger hydrogen-bonding networks compared to non-amino analogs, influencing crystallinity .

- Synthetic Utility : THF and pyran derivatives serve as intermediates in pharmaceuticals, leveraging their heterocyclic motifs for target-specific interactions .

Actividad Biológica

(2-Amino-4-chlorophenyl)(tetrahydro-2-furanyl)-methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines an amino group, a chlorophenyl moiety, and a tetrahydro-furan ring. This structural diversity contributes to its varied biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antibacterial properties. It has been compared with established antibiotics like streptomycin and tetracycline, showing promising results against various bacterial strains, particularly Escherichia coli and Pseudomonas aeruginosa .

- Antitumor Activity : The compound's structural components suggest potential antitumor activity. Similar compounds with chlorophenyl groups have shown efficacy in inhibiting cancer cell proliferation in vitro. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in several studies. Compounds with similar furan structures have exhibited selective cytotoxicity against cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit topoisomerase activity, crucial for DNA replication and repair .

- Cell Cycle Arrest : Some studies indicate that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.